molecular formula C13H8BrF3OZn B14875622 4-(2',5'-DifluorobenZyloxy)-3-fluorophenylZinc bromide

4-(2',5'-DifluorobenZyloxy)-3-fluorophenylZinc bromide

Cat. No.: B14875622
M. Wt: 382.5 g/mol
InChI Key: XKTLZHJQCRRJEH-UHFFFAOYSA-M
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Description

4-(2’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable due to its ability to participate in various cross-coupling reactions, making it a versatile intermediate in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(2’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable catalyst in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.25 M solution in THF.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.

    Inert Atmosphere: Reactions are typically conducted under nitrogen or argon to prevent oxidation.

    Anhydrous Conditions: Moisture-sensitive reactions require anhydrous solvents and reagents.

Major Products Formed

The major products formed from reactions involving 4-(2’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide are typically complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-(2’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide is used in various scientific research applications, including:

    Organic Synthesis: As a versatile intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: For the synthesis of novel materials with unique properties.

    Biological Studies: As a tool for modifying biomolecules and studying their functions.

Mechanism of Action

The mechanism of action of 4-(2’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide involves the transfer of the phenyl group to a target molecule, facilitated by the zinc atom. The zinc atom acts as a nucleophile, attacking electrophilic centers in the target molecule, leading to the formation of new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium, which enhance the reactivity and selectivity of the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-(2’,5’-Difluorobenzyloxy)-2-methylphenylmagnesium bromide: Another organometallic reagent used in similar types of reactions.

    3-(2,5-Difluorobenzyloxy)phenylmagnesium bromide: A related compound with similar reactivity but different substitution patterns.

Uniqueness

4-(2’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C13H8BrF3OZn

Molecular Weight

382.5 g/mol

IUPAC Name

bromozinc(1+);1,4-difluoro-2-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene

InChI

InChI=1S/C13H8F3O.BrH.Zn/c14-10-5-6-11(15)9(7-10)8-17-13-4-2-1-3-12(13)16;;/h2-7H,8H2;1H;/q-1;;+2/p-1

InChI Key

XKTLZHJQCRRJEH-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=[C-]1)F)OCC2=C(C=CC(=C2)F)F.[Zn+]Br

Origin of Product

United States

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